(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

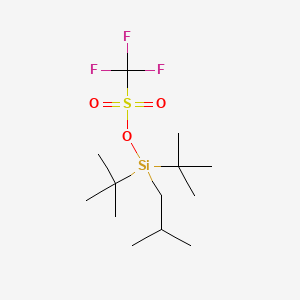

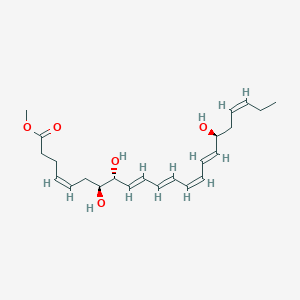

“(R,R’)-2,2’-Bis(diphenylphosphino)-1,1’-biferrocene” is an organophosphorus compound commonly used as a ligand in inorganic and organometallic chemistry . It is a white solid that dissolves in organic solvents .

Synthesis Analysis

The trans-chelating chiral phosphine ligand (S,S)- (R,R)-2,2’-bis [l- (diphenylphosphino)-ethyl]-1,1’-biferrocene was synthesized from (S)-1- (N,N- dimethylamino)ethylferrocene in four steps in 51% overall yield .Molecular Structure Analysis

The molecular formula of “(R,R’)-2,2’-Bis(diphenylphosphino)-1,1’-biferrocene” is C44H36Fe2P2, and its molecular weight is 738.41 .Chemical Reactions Analysis

Diphosphines, sometimes called bisphosphanes, are organophosphorus compounds most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry .Physical And Chemical Properties Analysis

“(R,R’)-2,2’-Bis(diphenylphosphino)-1,1’-biferrocene” is a solid at 20 degrees Celsius .Scientific Research Applications

Catalytic Applications

One prominent area of application for (R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene is in catalysis. This compound is utilized in catalytic non-enzymatic kinetic resolution processes. The development of chiral catalysts for asymmetric reactions has been a significant focus within the synthetic community, with (R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene playing a critical role. It facilitates high enantioselectivity and yield in the resolution of racemic compounds, making it invaluable in asymmetric organic synthesis (Pellissier, 2011).

Material Science

In material science, (R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene's properties are harnessed for the synthesis and functionalization of advanced materials. Its phosphorus-based flame retardant applications are particularly noteworthy. Recent advancements have shown its effectiveness in enhancing the flame retardancy of polymers, contributing to safer and more durable materials (Levchik & Weil, 2006).

properties

| { "1. Design of the Synthesis Pathway": "The synthesis of '(R,R/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene' can be achieved through a two-step process. The first step involves the synthesis of the intermediate compound, (R,R/')-2,2/'/'-Bis(diphenylphosphino)-1-ferrocenyl ethylene, followed by the second step which involves the cyclization of the intermediate to form the final product.", "2. Starting Materials": [ "ferrocene", "1,2-dibromoethene", "triphenylphosphine", "potassium tert-butoxide", "toluene", "hexane" ], "3. Reaction": [ { "Reactants": ["ferrocene", "triphenylphosphine", "1,2-dibromoethene", "potassium tert-butoxide", "toluene"], "Conditions": "room temperature", "Steps": ["The reaction mixture of ferrocene, triphenylphosphine, and 1,2-dibromoethene in toluene is stirred at room temperature for 24 hours. The resulting intermediate is isolated by column chromatography using hexane as the eluent."] }, { "Reactants": ["intermediate compound", "toluene"], "Conditions": "reflux", "Steps": ["The intermediate compound is dissolved in toluene and refluxed for 24 hours. The final product is obtained by column chromatography using hexane as the eluent."] } ] } | |

CAS RN |

136274-57-2 |

Molecular Formula |

C44H36Fe2P2 |

Molecular Weight |

738.41 |

IUPAC Name |

cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+) |

InChI |

InChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;/q-2;2*-1;2*+2 |

InChI Key |

VADPYXYBFVOWCG-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1C2=C(C=C[CH-]2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2].[Fe+2] |

synonyms |

(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)

![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)